N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-4-11(17)13-8-3-5-10-14-12(16-15-10)9-6-7-9/h9H,3,5-8H2,1H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZCKGXFZZRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=NC(=NN1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Linking the Propyl Chain: The propyl chain is attached to the triazole ring through nucleophilic substitution reactions.
Formation of the But-2-ynamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the alkyne group, resulting in the formation of dihydrotriazoles or alkanes, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents such as alkyl halides are typical reagents.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Dihydrotriazoles or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutic agents.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The propyl chain and but-2-ynamide moiety contribute to the overall molecular stability and solubility.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Analysis : SHELX refinements reveal that the cyclopropyl group in the target compound induces torsional strain (~10° deviation from planarity), impacting ligand-receptor binding .
- Synthetic Challenges: The propylbutynamide chain complicates purification, as noted in studies using ORTEP-3 for structural validation .
- Knowledge Gaps: Direct comparative bioactivity data between the target compound and CAS 1193388-42-9 are sparse, necessitating further enzymatic assays.
Biological Activity
N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 228.29 g/mol. The structure includes a cyclopropyl group attached to a triazole ring, linked to a propanamide moiety, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of cell membrane integrity or inhibition of specific metabolic pathways critical for microbial survival.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to inhibit key enzymes involved in tumor progression further supports its potential as an anticancer agent.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes linked to inflammatory processes and cancer progression. Its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggest potential applications in treating inflammatory diseases and cancer.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors or enzymes within biological pathways. This binding can lead to modulation of signaling pathways that are crucial for cell growth, differentiation, and apoptosis.
Case Studies
- Antimicrobial Study : A study involving the evaluation of the compound against various pathogens revealed a minimum inhibitory concentration (MIC) that indicates strong antimicrobial activity. The results showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through a caspase-dependent pathway.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Coupling Reactions : The triazole intermediate is coupled with other functional groups using various coupling reagents to form the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling the cyclopropyl-triazole moiety with a but-2-ynamide precursor via nucleophilic substitution or click chemistry. Key parameters include maintaining anhydrous conditions, using catalysts like Cu(I) for triazole formation, and optimizing temperature (60–80°C) to prevent side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity intermediates. Reaction progress should be monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and carbon backbone connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and triazole C-N bands at ~1500 cm⁻¹) .
Q. What in vitro models are recommended for preliminary evaluation of biological activity?
- Methodology : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or SRB) to assess antiproliferative potential. Include enzyme inhibition studies (e.g., kinase or protease assays) if the compound targets specific pathways. Dose-response curves (IC₅₀ calculations) and controls (e.g., cisplatin for cytotoxicity) are essential for validating activity .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand docking for binding affinity predictions).
- QSPR Models : Correlate substituent effects (e.g., cyclopropyl vs. bulkier groups) with activity trends .
Q. How do modifications to the cyclopropyl or triazole moieties influence structure-activity relationships (SAR)?
- Methodology : Synthesize derivatives with substituents like halogens (F, Cl) or alkyl chains on the triazole or cyclopropyl groups. Test these analogs in parallel biological assays (e.g., IC₅₀ comparisons) and analyze steric/electronic effects via Hammett plots or 3D-QSAR. X-ray crystallography of protein-bound complexes can reveal binding mode changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare studies for variables like assay conditions (pH, serum concentration) or cell line genetic drift.
- Orthogonal Assays : Validate results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity).
- Batch Reproducibility : Ensure synthetic consistency (e.g., NMR purity >95%) and test multiple compound batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
